6-(Difluoromethoxy)-2-naphthaldehyde
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Overview
Description
6-(Difluoromethoxy)-2-naphthaldehyde: is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)-2-naphthaldehyde typically involves the introduction of the difluoromethoxy group onto the naphthalene ring. One common method is the reaction of 6-hydroxy-2-naphthaldehyde with difluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethoxy)-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products:
Oxidation: 6-(Difluoromethoxy)-2-naphthoic acid.
Reduction: 6-(Difluoromethoxy)-2-naphthyl alcohol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-(Difluoromethoxy)-2-naphthaldehyde is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity and molecular interactions .
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and in drug design .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-2-naphthaldehyde involves its interaction with molecular targets through its aldehyde and difluoromethoxy groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their activity and function . The difluoromethoxy group, in particular, can enhance the compound’s stability and bioavailability by influencing its lipophilicity and metabolic pathways .
Comparison with Similar Compounds
6-Methoxy-2-naphthaldehyde: Lacks the fluorine atoms, resulting in different reactivity and biological properties.
6-(Trifluoromethoxy)-2-naphthaldehyde: Contains an additional fluorine atom, which can further influence its chemical and biological behavior.
Uniqueness: 6-(Difluoromethoxy)-2-naphthaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects compared to its non-fluorinated and trifluoromethoxy counterparts. This makes it a valuable compound for studying the impact of fluorination on chemical reactivity and biological activity .
Properties
IUPAC Name |
6-(difluoromethoxy)naphthalene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-7,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFVKWOYSOETDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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